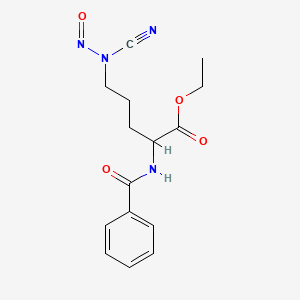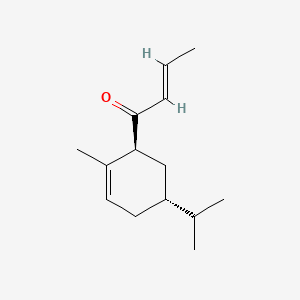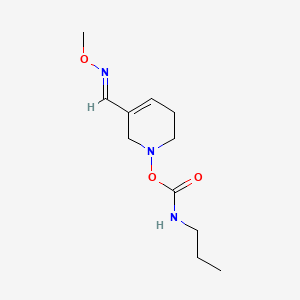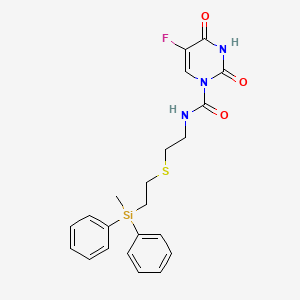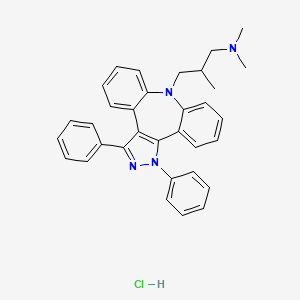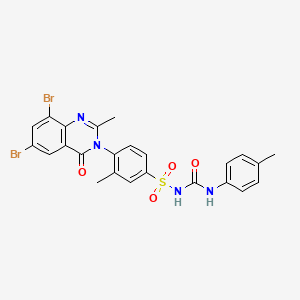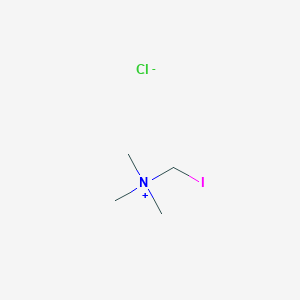
Iodomethyltrimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula C4H11ClIN. It is known for its use in various chemical reactions and scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodomethyltrimethylammonium chloride can be synthesized through the isotope-exchange reaction of diiodomethane with sodium iodide (NaI), followed by a reaction with trimethylamine . This method yields a specific activity of 20 µCl/mg .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Iodomethyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodomethyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium iodide, trimethylamine, and other nucleophiles. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with nucleophiles can lead to the formation of various substituted ammonium compounds.
Applications De Recherche Scientifique
Iodomethyltrimethylammonium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts.
Industry: It is used in various industrial processes, including the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of iodomethyltrimethylammonium chloride involves its interaction with molecular targets through its quaternary ammonium structure. This interaction can lead to various effects, including changes in molecular pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eschenmoser’s Salt: A related compound, Eschenmoser’s salt, is the iodide salt of the dimethylaminomethylene cation and is used in similar chemical reactions.
Trimethylamine: Another related compound, trimethylamine, shares some structural similarities and is used in various chemical and industrial applications.
Uniqueness
Iodomethyltrimethylammonium chloride is unique due to its specific structure, which includes an iodomethyl group and a quaternary ammonium center. This combination of features gives it distinct reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
65603-17-0 |
|---|---|
Formule moléculaire |
C4H11ClIN |
Poids moléculaire |
235.49 g/mol |
Nom IUPAC |
iodomethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C4H11IN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UCANDUYIPXYSEQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CI.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


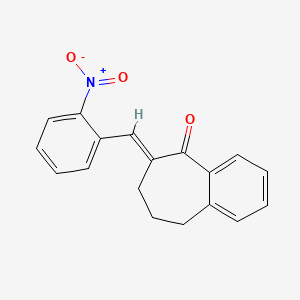

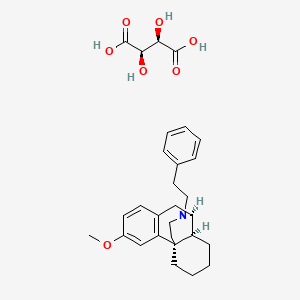
![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)


